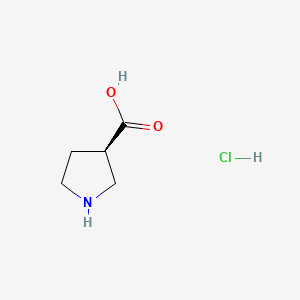

(R)-pyrrolidine-3-carboxylic acid hydrochloride

Beschreibung

BenchChem offers high-quality (R)-pyrrolidine-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-pyrrolidine-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3R)-pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCLYMMIZJWYJG-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656411 | |

| Record name | (3R)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202245-51-9 | |

| Record name | (3R)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-pyrrolidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to the Biological Activity of (R)-Pyrrolidine-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

(R)-pyrrolidine-3-carboxylic acid, a conformationally constrained chiral cyclic amino acid, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid three-dimensional structure provides a unique framework for the design of potent and selective modulators of various biological targets. This technical guide delves into the significant biological activities of (R)-pyrrolidine-3-carboxylic acid derivatives, with a focus on their roles as Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, Factor XIa (FXIa) inhibitors, C-X-C chemokine receptor type 4 (CXCR4) antagonists, and G-protein coupled receptor 120 (GPR120) agonists. This document provides a comprehensive overview of their quantitative activity, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibition

Derivatives of (R)-pyrrolidine-3-carboxylic acid have been extensively explored as inhibitors of Dipeptidyl Peptidase-4 (DPP-IV), a key enzyme in glucose homeostasis. DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[1] By inhibiting DPP-IV, the half-life of GLP-1 is prolonged, leading to enhanced insulin release and improved glycemic control in type 2 diabetes mellitus.[1] The pyrrolidine ring, particularly when substituted with a cyanopyrrolidine moiety, is highly effective at targeting the active site of DPP-IV.[1]

Quantitative Data for DPP-IV Inhibitors

| Derivative | Target | Measurement | Value | Reference |

| Pyrrole Derivative 5f | DPP-IV | IC₅₀ | 12.19 nM | |

| Pyrrole Derivative 5g | DPP-IV | IC₅₀ | 23.08 nM | |

| Sitagliptin (related structure) | DPP-IV | - | - | [1] |

| Vildagliptin (related structure) | DPP-IV | - | - |

Signaling Pathway: DPP-IV Inhibition in Glucose Homeostasis

Caption: Mechanism of DPP-IV inhibitors in regulating glucose homeostasis.

Experimental Protocol: DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-IV using a fluorogenic substrate.

1. Materials and Reagents:

-

Human recombinant DPP-IV enzyme

-

DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

2. Assay Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well microplate, add the test compound dilutions. Include wells for a positive control (a known DPP-IV inhibitor) and a negative control (vehicle).

-

Add the DPP-IV enzyme solution to all wells except for the blank wells (containing only buffer and substrate).

-

Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DPP-IV substrate solution to all wells.

-

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at 37°C for a set duration (e.g., 30-60 minutes) using a microplate reader.

3. Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence intensity versus time).

-

Determine the percent inhibition for each test compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

Factor XIa (FXIa) Inhibition

(R)-pyrrolidine-3-carboxylic acid derivatives have also been identified as potent and selective inhibitors of Factor XIa (FXIa), a serine protease involved in the intrinsic pathway of the blood coagulation cascade.[1] Inhibition of FXIa is a promising antithrombotic strategy with a potentially lower risk of bleeding compared to traditional anticoagulants.[1] The constrained conformation of the pyrrolidine scaffold is well-suited for designing inhibitors that can effectively bind to the active site of FXIa.[1]

Quantitative Data for FXIa Inhibitors

| Derivative | Target | Measurement | Value | Selectivity vs. Thrombin | Reference |

| Pyrrolidine Amide (69b/c) | FXIa | Kᵢ | 2 nM | - | |

| Pyrrolidine Amide (78) | FXIa | Kᵢ | 7 nM | >4700-fold | |

| 4,4-disubstituted prolines | FXIa | IC₅₀ | ≈ 10 nM | ~1000-fold |

Signaling Pathway: FXIa in the Coagulation Cascade

Caption: Simplified coagulation cascade highlighting the role of Factor XIa.

Experimental Protocol: FXIa Inhibition Assay (Chromogenic)

This protocol describes a method to determine the inhibitory potency of compounds against purified human FXIa using a chromogenic substrate.

1. Materials and Reagents:

-

Purified human Factor XIa

-

Chromogenic substrate for FXIa (e.g., S-2366)

-

Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

-

Test compounds (dissolved in DMSO)

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 405 nm

2. Assay Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

To the wells of a 96-well microplate, add the test compound dilutions. Include control wells with buffer and DMSO.

-

Add the human FXIa solution to all wells and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately monitor the change in absorbance at 405 nm at 37°C for a set duration (e.g., 10-30 minutes) using a microplate reader.

3. Data Analysis:

-

Calculate the reaction rate from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

C-X-C Chemokine Receptor Type 4 (CXCR4) Antagonism

(S)-pyrrolidine derivatives have been reported as antagonists of the CXCR4 chemokine receptor, which plays a crucial role in cancer metastasis and HIV entry into cells. A notable example, compound 51a, demonstrated excellent binding affinity to the CXCR4 receptor.

Quantitative Data for CXCR4 Antagonists

| Derivative | Target | Measurement | Value | Assay Description | Reference |

| Compound 51a (R¹ = 3-CH₃) | CXCR4 | IC₅₀ | 79 nM | Competitive displacement of fluorescent 12G5 antibody |

Signaling Pathway: CXCR4 Signaling in Cell Migration

Caption: Overview of CXCR4 signaling pathway and its inhibition.

Experimental Protocol: CXCR4 Receptor Binding Assay (Flow Cytometry)

This protocol describes a competitive binding assay to identify compounds that interfere with the binding of a fluorescently labeled ligand to CXCR4 expressed on living cells.

1. Materials and Reagents:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

Assay Buffer (e.g., HBSS with HEPES)

-

Test compounds (dissolved in DMSO)

-

96-well round-bottom plate

-

Flow cytometer

2. Assay Procedure:

-

Culture and harvest CXCR4-expressing cells. Wash and resuspend the cells in assay buffer to a final concentration of 5 x 10⁶ cells/mL.

-

In a 96-well plate, add serial dilutions of the test compounds.

-

Add 50 µL of the cell suspension to each well and incubate for 15 minutes at room temperature in the dark.

-

Add 50 µL of the fluorescently labeled CXCL12 solution to each well and incubate for 30 minutes at room temperature in the dark.

-

Wash the cells by centrifugation and resuspend them in fresh assay buffer.

-

Analyze the fluorescence of the cell suspension using a flow cytometer.

3. Data Analysis:

-

Determine the mean fluorescence intensity (MFI) for each sample.

-

Calculate the percent inhibition of fluorescent ligand binding for each test compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

G-protein Coupled Receptor 120 (GPR120) Agonism

While (R)-pyrrolidine-3-carboxylic acid itself is not the primary scaffold, the principles of using constrained carboxylic acid-containing molecules are central to the design of GPR120 agonists. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a therapeutic target for metabolic disorders. Its activation by long-chain fatty acids stimulates the release of GLP-1 from intestinal cells, leading to insulin secretion.

Quantitative Data for GPR120 Agonists

| Derivative Class | Target | Measurement | Value | Assay Description | Reference |

| Isoxazole Phenylpropanoic Acid | GPR120 | EC₅₀ | 57 nM | Ca²⁺ assay | |

| Isoxazole Phenylpropanoic Acid | GPR120 | EC₅₀ | 60 nM | β-arrestin assay |

Signaling Pathway: GPR120 Activation and GLP-1 Secretion

Caption: GPR120 signaling pathway leading to GLP-1 secretion.

Experimental Protocol: GPR120 Agonist Activity Assay (Calcium Flux)

This protocol describes a method to measure the agonist activity of compounds at the GPR120 receptor by monitoring changes in intracellular calcium concentration.

1. Materials and Reagents:

-

Cells stably expressing human GPR120 (e.g., CHO-K1 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Test compounds (dissolved in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with automated injection capabilities

2. Assay Procedure:

-

Seed the GPR120-expressing cells in a 96-well microplate and culture overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the microplate in the fluorescence reader and monitor the baseline fluorescence.

-

Inject the test compounds at various concentrations into the wells.

-

Continue to monitor the fluorescence intensity to measure the change in intracellular calcium concentration.

3. Data Analysis:

-

Determine the maximum fluorescence response for each compound concentration.

-

Normalize the data to the response of a known GPR120 agonist (positive control).

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Conclusion

The (R)-pyrrolidine-3-carboxylic acid scaffold has proven to be a remarkably versatile and valuable starting point for the development of a diverse range of biologically active molecules. Its inherent stereochemistry and conformational rigidity provide a solid foundation for designing potent and selective inhibitors and agonists for various therapeutic targets. The examples highlighted in this guide, from DPP-IV and FXIa inhibitors to CXCR4 antagonists and GPR120 agonists, underscore the broad therapeutic potential of this chemical class. The provided experimental protocols offer a practical framework for researchers to evaluate the biological activity of novel derivatives. Future research in this area will undoubtedly continue to uncover new applications for this privileged scaffold in the ongoing quest for innovative therapeutics.

References

The Pivotal Role of (R)-pyrrolidine-3-carboxylic acid hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-pyrrolidine-3-carboxylic acid hydrochloride, a chiral cyclic amino acid derivative, has emerged as a cornerstone in medicinal chemistry. Its rigid, stereochemically defined pyrrolidine scaffold offers a versatile platform for the design and synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its application in the development of potent and selective therapeutic agents, focusing on Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, Factor XIa (FXIa) inhibitors, and G-protein coupled receptor 120 (GPR120) agonists.

Core Applications and Therapeutic Targets

The inherent chirality and functional handles of (R)-pyrrolidine-3-carboxylic acid—a secondary amine and a carboxylic acid—provide a robust foundation for constructing complex molecular architectures with high stereochemical control.[1][2] This has made it a valuable building block in the synthesis of numerous clinical candidates and approved drugs.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis.[3] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3] Pyrrolidine-based structures, particularly those with a cyanopyrrolidine moiety, have proven to be highly effective in targeting the active site of DPP-IV.[3]

| Compound/Drug Name | Target | Activity (IC50/Ki) | Selectivity | Reference |

| Vildagliptin Intermediate | DPP-IV | - | High | [3] |

| Pyrrole Derivative 5f | DPP-IV | 12.19 nM (IC50) | - | [4] |

| Pyrrole Derivative 5g | DPP-IV | 23.08 nM (IC50) | - | [4] |

| 2-benzylpiperazine derivative | DPP-IV | 19 nM (IC50) | - | [5] |

| Sitagliptin | DPP-IV | 18 nM (IC50) | - | [5] |

Factor XIa (FXIa) Inhibitors for Thrombosis

Factor XIa is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade.[3] Its inhibition is a promising anticoagulant strategy with a potentially lower risk of bleeding compared to traditional therapies.[3] The constrained conformation of the pyrrolidine scaffold is well-suited for designing potent and selective FXIa inhibitors.[3][6]

| Compound/Drug Name | Target | Activity (Ki) | Selectivity vs. Thrombin | Reference |

| Pyrrolidine Amide (69b/c) | FXIa | 2 nM | - | [3] |

| Pyrrolidine Amide (78) | FXIa | 7 nM | >4700-fold | [3] |

| 4,4-disubstituted prolines | FXIa | ~10 nM (IC50) | ~1000-fold | [3] |

| Pyrrolidine derivative 44 | FXIa | 23 nM | - | [6] |

| Pyrrolidine derivative 47 | FXIa | 3.7 nM | - | [6] |

G-protein Coupled Receptor 120 (GPR120) Agonists for Metabolic Disorders

GPR120, also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain fatty acids and has emerged as a therapeutic target for metabolic disorders, including type 2 diabetes and obesity.[3][7] Activation of GPR120 stimulates the release of GLP-1 and has insulin-sensitizing effects.[3][8] While not always the primary scaffold, the principles of using constrained carboxylic acid-containing molecules like (R)-pyrrolidine-3-carboxylic acid are central to the design of potent GPR120 agonists.[3]

| Compound/Drug Name | Target | Activity (EC50) | Assay Type | Reference |

| TUG-891 | hGPR120 | 43.7 nM | - | [9] |

| Compound 11b | GPR120 | - | Reduces blood glucose | [8][10] |

| Compound 14d | hGPR120 | 168.5 nM | Calcium flux | [7] |

| Pyrrolidine full agonist 12 | Ghrelin Receptor | 0.79 nM | - | [11] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for key synthetic transformations involving (R)-pyrrolidine-3-carboxylic acid and the synthesis of a key intermediate for a DPP-IV inhibitor.

N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid

This procedure protects the secondary amine of the pyrrolidine ring, allowing for selective modification of the carboxylic acid group.[2]

Materials:

-

(R)-pyrrolidine-3-carboxylic acid

-

Dioxane

-

1N Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc)2O

-

Diethyl ether

-

3N Hydrochloric acid (HCl)

Procedure:

-

Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH.

-

Add a solution of di-tert-butyl dicarbonate in dioxane at room temperature.

-

Stir the mixture for 1.5 hours.

-

Dilute the reaction mixture with diethyl ether.

-

Wash the organic phase with 1N NaOH.

-

Acidify the aqueous phase with 3N HCl.

-

Extract the aqueous phase with diethyl ether.

-

Combine the ether extracts, wash, dry, and concentrate to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.[2]

Amide Coupling of N-Boc-(R)-pyrrolidine-3-carboxylic acid

This protocol describes the formation of an amide bond, a common linkage in many drug molecules.[2]

Materials:

-

N-Boc-(R)-pyrrolidine-3-carboxylic acid

-

Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Desired amine

Procedure:

-

Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid in DMF.

-

Add EDC and HOBt to the solution.

-

Add the desired amine to the reaction mixture.

-

Stir the mixture at room temperature until the reaction is complete.

-

Isolate and purify the product using standard techniques such as chromatography.[2]

Synthesis of a Key Vildagliptin Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This multi-step synthesis highlights the utility of a proline derivative, a close analog of (R)-pyrrolidine-3-carboxylic acid, in the preparation of a key intermediate for the DPP-IV inhibitor Vildagliptin.[3]

Step 1: N-Acylation

-

L-proline is acylated with chloroacetyl chloride in an aqueous alkaline solution to yield N-(chloroacetyl)-L-proline.[3]

Step 2: Amidation

-

The resulting carboxylic acid is activated with ethyl chloroformate in the presence of N-methylmorpholine (NMM).

-

The activated acid is then reacted with aqueous ammonia to form the primary amide.[3]

Step 3: Dehydration to Nitrile

-

The primary amide is dehydrated to the corresponding nitrile, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is a key intermediate for Vildagliptin.

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways targeted by these compounds is critical for rational drug design and development.

DPP-IV Inhibition and the Incretin Effect

DPP-IV inhibitors enhance the incretin effect by preventing the degradation of GLP-1 and GIP. This leads to increased insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells in a glucose-dependent manner, ultimately improving glycemic control.

Caption: DPP-IV Inhibition Pathway.

Factor XIa in the Coagulation Cascade

Factor XIa inhibitors target the intrinsic pathway of the coagulation cascade, a series of enzymatic reactions leading to the formation of a blood clot. By inhibiting FXIa, these drugs can prevent thrombosis with a potentially reduced impact on normal hemostasis.[3]

Caption: FXIa's Role in Coagulation.

GPR120 Signaling in Glucose Homeostasis

GPR120 agonists activate signaling cascades that lead to increased GLP-1 secretion from intestinal L-cells and enhanced insulin sensitivity in tissues like adipose tissue and macrophages. This dual action makes GPR120 an attractive target for treating type 2 diabetes and other metabolic diseases.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oatext.com [oatext.com]

- 6. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Positive interplay between FFAR4/GPR120, DPP-IV inhibition and GLP-1 in beta cell proliferation and glucose homeostasis in obese high fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered saturated nitrogen heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique stereochemical and physicochemical properties have cemented its role as a fundamental building block in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the advantages of the pyrrolidine scaffold in drug design, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and synthetic workflows.

Core Advantages of the Pyrrolidine Scaffold

The prevalence of the pyrrolidine motif in over 20 FDA-approved drugs underscores its significance in successful drug design.[1] Several key advantages contribute to its widespread use:

-

Three-Dimensionality and Exploration of Chemical Space: Unlike flat, aromatic systems, the sp3-hybridized carbons of the pyrrolidine ring confer a non-planar, three-dimensional structure.[2][3] This "pseudorotation" allows for a greater exploration of pharmacophore space, enabling more precise and complex interactions with biological targets.[2][4] This increased 3D coverage is a crucial factor in improving drug efficacy and selectivity.[2]

-

Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multiplicity of possible stereoisomers.[2] This stereochemical richness allows for the fine-tuning of a molecule's biological activity, as different stereoisomers can exhibit vastly different binding affinities and pharmacological profiles.[2][3] The ability to control and fix the ring's conformation through appropriate substitution is a key advantage in optimizing drug-target interactions.[2]

-

Favorable Physicochemical Properties: The inclusion of a pyrrolidine moiety can significantly enhance a molecule's physicochemical properties. The nitrogen atom can act as a hydrogen bond donor or acceptor, improving aqueous solubility and facilitating interactions with biological targets.[5][6] This improved solubility is a critical factor in enhancing a drug's pharmacokinetic profile.[2]

-

Versatility as a Synthetic Building Block: The pyrrolidine ring is a versatile scaffold that can be readily synthesized and functionalized.[7][8] The use of naturally occurring chiral precursors like L-proline provides a straightforward route to enantiomerically pure pyrrolidine derivatives.[8] A variety of synthetic methodologies, including 1,3-dipolar cycloadditions, have been developed for the construction of diverse pyrrolidine-containing molecules.[1][2]

Biological Activities of Pyrrolidine-Containing Compounds

The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been successfully developed as anticancer, antiviral, antidiabetic, and central nervous system (CNS) active agents.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, targeting various pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | IC50 | Reference |

| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 | 0.42 - 0.78 µM | [9] |

| Spiro[pyrrolidine-3,3'-oxindoles] | HT29 | 0.39 - 0.92 µM | [9] |

| Pyrrolidine Chalcones | MCF-7 | 25-30 µg/mL | [9] |

| Tetrazolopyrrolidine-1,2,3-triazole analogues | HeLa | 0.32 ± 1.00 µM | [7] |

| Benzimidazole carboxamides (PARP-1 Inhibitors) | MDA-MB-436 | 17.4 µM (for 5cj) | [8] |

| Benzimidazole carboxamides (PARP-1 Inhibitors) | CAPAN-1 | 11.4 µM (for 5cj) | [8] |

| (S)-pyrrolidines (CXCR4 Antagonists) | CXCR4 binding | 79 nM (for 51a) | [3] |

Antiviral Activity

The pyrrolidine scaffold is a key component in several antiviral drugs, particularly those targeting the Hepatitis C virus (HCV).

Table 2: Antiviral Activity of Selected Pyrrolidine Derivatives

| Drug/Compound Class | Virus | Target | IC50/EC50 | Reference |

| Telaprevir | HCV | NS3/4A Protease | - | [7] |

| Ombitasvir | HCV | NS5A | - | [7] |

| 6-nitro derivative of diketopiperazine | HCV Genotype 1b | - | EC50 1.61 µM | [10] |

Antidiabetic Activity

Pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.

Table 3: Antidiabetic Activity of Selected Pyrrolidine Derivatives

| Compound Class | Enzyme | IC50 | Reference |

| Polyhydroxylated pyrrolidines | α-glucosidase (AG) | - | [2] |

| Pyrrolidine–pyrazoline hybrid (Compound 21) | α-glucosidase | 52.79 ± 6.00 μM | [2] |

| 4-methoxy analogue 3g | α-amylase | 26.24 µg/mL | [1] |

| 4-methoxy analogue 3g | α-glucosidase | 18.04 µg/mL | [1] |

| Indolo[1,2-b]isoquinoline derivative (Compound 11) | α-glucosidase | 3.44 ± 0.36 µM | [11] |

CNS Activity (Anticonvulsant)

The pyrrolidine-2,5-dione moiety is a well-established pharmacophore for anticonvulsant activity.

Table 4: Anticonvulsant Activity of Selected Pyrrolidine Derivatives

| Compound Class | Test | ED50 | TD50 | Reference |

| 1,3-disubstituted pyrrolidine-2,5-diones (69k) | MES | 80.38 mg/kg | - | [2] |

| 1,3-disubstituted pyrrolidine-2,5-diones (69k) | 6 Hz | 108.80 mg/kg | - | [2] |

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) | MES (rats) | 69.89 mg/kg | 500 mg/kg | [12] |

| Pyridinyl-pyrrolidinone (3d) | MES | 13.4 mg/kg | > max dose | [4] |

| Pyridinyl-pyrrolidinone (3k) | MES | 18.6 mg/kg | > max dose | [4] |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (33) | MES | 27.4 mg/kg | > 200 mg/kg | [13] |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (33) | 6 Hz (32 mA) | 30.8 mg/kg | > 200 mg/kg | [13] |

| Pyrrolidine-2,5-dione derivative (14) | MES | 49.6 mg/kg | - | [14] |

| Pyrrolidine-2,5-dione derivative (14) | 6 Hz (32 mA) | 31.3 mg/kg | - | [14] |

| Pyrrolidine-2,5-dione derivative (14) | scPTZ | 67.4 mg/kg | - | [14] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrrolidine-containing compounds stem from their interaction with a variety of cellular targets and signaling pathways.

CXCR4 Signaling in Cancer Metastasis

The CXCL12/CXCR4 signaling axis plays a crucial role in cancer cell migration, survival, and metastasis.[15][16] Pyrrolidine-based antagonists can block this pathway, thereby inhibiting tumor progression.

PARP Inhibition in DNA Repair

Poly(ADP-ribose) polymerase (PARP) inhibitors, some of which feature a pyrrolidine scaffold, are effective anticancer agents, particularly in tumors with BRCA mutations. They work by trapping PARP on DNA and preventing the repair of single-strand breaks, leading to the accumulation of double-strand breaks and cell death.[3][17]

Modulation of Voltage-Gated Sodium Channels in Epilepsy

Many anticonvulsant drugs, including some pyrrolidine derivatives, exert their effects by modulating the activity of voltage-gated sodium channels (VGSCs).[7][18] By stabilizing the inactivated state of these channels, they reduce neuronal hyperexcitability and prevent seizures.

Experimental Protocols

To ensure the reproducibility and accurate assessment of the biological activities of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[19][20]

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[21]

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19][22]

-

Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, a target for type 2 diabetes treatment.

-

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. An inhibitor will reduce the rate of this reaction.

-

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, mix the pyrrolidine compound at various concentrations with α-glucosidase enzyme solution in a phosphate buffer (pH 6.8). Incubate for 20 minutes at 37°C.[5][24]

-

Substrate Addition: Add the pNPG substrate to initiate the reaction and incubate for an additional 30 minutes.[24]

-

Reaction Termination: Stop the reaction by adding sodium carbonate solution.[5][24]

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 400 nm.[10]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

-

In Vivo Anticonvulsant Activity Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice are standard models for evaluating the anticonvulsant potential of new compounds.

-

Maximal Electroshock (MES) Test:

-

Animal Preparation: Administer the pyrrolidine compound intraperitoneally to mice.

-

Seizure Induction: After a predetermined time, induce seizures by applying an electrical stimulus through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension, which indicates a seizure. Protection is defined as the absence of this response.[6][12]

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Animal Preparation: Administer the pyrrolidine compound intraperitoneally to mice.

-

Seizure Induction: After a set time, inject a convulsive dose of pentylenetetrazole subcutaneously.

-

Observation: Observe the mice for the onset of clonic seizures within a specified timeframe. Protection is defined as the absence of seizures.[6][12]

-

-

Data Analysis: For both tests, determine the median effective dose (ED50), the dose that protects 50% of the animals from seizures. The median toxic dose (TD50), determined by tests like the rotarod test for motor impairment, is also calculated to establish a protective index (TD50/ED50).[12]

Synthetic Workflows

The synthesis of diverse pyrrolidine derivatives is crucial for exploring their structure-activity relationships.

Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]

A common and efficient method for synthesizing spiropyrrolidine oxindoles is through a [3+2] cycloaddition reaction.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile tool in the drug discovery and development process. Its inherent three-dimensionality, stereochemical complexity, and favorable physicochemical properties provide medicinal chemists with a powerful platform for designing novel therapeutics with enhanced efficacy and selectivity. The broad range of biological activities demonstrated by pyrrolidine-containing compounds, from anticancer and antiviral to antidiabetic and anticonvulsant, ensures that this privileged scaffold will remain a cornerstone of medicinal chemistry for the foreseeable future. Further exploration of the vast chemical space accessible through this scaffold holds immense promise for the development of next-generation therapies for a multitude of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Benzimidazole synthesis [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (R)-pyrrolidine-3-carboxylic Acid Analogs and Their Therapeutic Targets

Abstract

The (R)-pyrrolidine-3-carboxylic acid scaffold is a chiral cyclic amino acid derivative that has emerged as a privileged structure in medicinal chemistry.[1] Its conformationally constrained, stereochemically defined framework makes it an ideal building block for the synthesis of potent and selective modulators of various biological targets.[2] This technical guide provides a comprehensive overview of the therapeutic applications of (R)-pyrrolidine-3-carboxylic acid analogs, focusing on their roles as enzyme inhibitors and receptor modulators. We delve into the structure-activity relationships (SAR), present quantitative biological data, detail key experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

Therapeutic Target Introduction

Dipeptidyl peptidase-4 (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By cleaving these hormones, DPP-IV curtails their ability to stimulate insulin secretion and suppress glucagon release. Inhibition of DPP-IV is a cornerstone therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of incretins, leading to improved glycemic control.[2] Pyrrolidine-based structures are highly effective at targeting the DPP-IV active site.[2]

Mechanism of Action: DPP-IV Inhibition

DPP-IV inhibitors prevent the breakdown of GLP-1. This enhances GLP-1 levels, leading to glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from α-cells. The overall effect is a reduction in blood glucose levels.

Data Presentation: Pyrrolidine-based DPP-IV Inhibitors

Novel pyrrolidine sulfonamide derivatives have been synthesized and evaluated for their antidiabetic activity against the DPP-IV enzyme.[3]

| Compound ID | Substituent Group | % Inhibition | IC50 (µM) | Reference |

| 23a | (Not specified) | 56.32% | - | [3] |

| 23b | (Not specified) | 44.29% | - | [3] |

| 23c | (Not specified) | 49.62% | - | [3] |

| 23d | 4-trifluorophenyl on 1,2,4-oxadiazole | 66.32% | 11.32 ± 1.59 | [3] |

| Vildagliptin | (Reference Drug) | - | - | [3] |

Experimental Protocols: Synthesis of Vildagliptin Intermediate

The synthesis of Vildagliptin, a potent DPP-IV inhibitor, utilizes a key cyanopyrrolidine intermediate derived from L-proline, a structural analog of (R)-pyrrolidine-3-carboxylic acid.

Methodology: [2]

-

Step 1: N-Acylation: L-proline is acylated using chloroacetyl chloride within an aqueous alkaline solution. This reaction yields N-(chloroacetyl)-L-proline.

-

Step 2: Amidation: The carboxylic acid of the product from Step 1 is converted to its primary amide. This is achieved by first activating the acid with ethyl chloroformate in the presence of N-methylmorpholine (NMM), which is then followed by a reaction with aqueous ammonia.

-

Step 3: Dehydration: The primary amide is dehydrated to form the corresponding nitrile. This is accomplished using trifluoroacetic anhydride in pyridine, yielding the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Factor XIa (FXIa) Inhibitors

Therapeutic Target Introduction

Factor XIa (FXIa) is a serine protease that functions as a critical component of the intrinsic pathway of the blood coagulation cascade.[2] Inhibition of FXIa is a promising anticoagulant strategy for thrombosis prevention. It is hypothesized to carry a lower risk of bleeding complications compared to traditional anticoagulants that target downstream factors like thrombin or Factor Xa.[2] The constrained conformational structure of pyrrolidine-based scaffolds makes them highly suitable for designing potent and selective FXIa inhibitors.[2]

Mechanism of Action: Coagulation Cascade

FXIa inhibitors interrupt the coagulation cascade by blocking the activation of Factor IX. This disruption of the intrinsic pathway ultimately prevents the formation of thrombin and subsequent fibrin clots.

Data Presentation: Pyrrolidine-based FXIa Inhibitors

Several (R)-pyrrolidine-3-carboxylic acid analogs have demonstrated potent and selective inhibition of FXIa.

| Scaffold Type | Analog | Target | Potency | Selectivity vs. Thrombin | Reference |

| Pyrrolidine Amide | 69b/c | FXIa | Kᵢ = 2 nM | - | [2] |

| Pyrrolidine Amide | 78 | FXIa | Kᵢ = 7 nM | >4700-fold | [2] |

| 4,4-disubstituted prolines | - | FXIa | IC₅₀ ≈ 10 nM | ~1000-fold | [2] |

Experimental Protocols: Asymmetric Hydrogenation for Synthesis

A key step in synthesizing advanced pyrrolidine cores for FXIa inhibitors involves asymmetric hydrogenation to establish the required stereochemistry.

Methodology: Asymmetric Hydrogenation of a Pyrrole Precursor [2]

-

Reactor Setup: A Hastelloy C4 autoclave (2-L) is charged with 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid (30.0 g, 86.15 mmol) and the catalyst [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (262.5 mg, 0.34 mmol) in methanol (0.9 L) under an argon atmosphere.

-

Hydrogenation: The reaction is conducted for 18 hours at 30 °C under 40 bar of hydrogen pressure. To ensure complete conversion (99.8%), the temperature is subsequently increased to 60 °C for an additional 2 hours.

GABA Uptake Inhibitors

Therapeutic Target Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] GABA's action is terminated by its reuptake from the synaptic cleft via GABA transporters (GATs). Four subtypes have been identified: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1).[4] GAT-1 is considered the primary neuronal GABA transporter.[5] Inhibiting GABA uptake enhances GABAergic neurotransmission, a strategy employed for treating conditions like epilepsy and neuropathic pain.[5][6] Analogs of (R)-pyrrolidine-3-carboxylic acid, such as homo-beta-proline, are potent modulators of GABA receptors and uptake mechanisms.[7]

Data Presentation: Pyrrolidine-based GAT Inhibitors

Enantiomeric selectivity is a key feature of pyrrolidine derivatives at GABA receptors and transporters. Homo-beta-proline (3-pyrrolidineacetic acid) demonstrates stereoselective binding.[7]

| Compound | Target | Potency (IC50) | Stereoselectivity Notes | Reference |

| (R)-Homo-beta-proline | GABAA Receptor Binding | More potent than (S)-enantiomer by >10x | (R)-enantiomer is preferred | [7] |

| (S)-Homo-beta-proline | GABAB Receptor Binding | Active enantiomer | Affinity resides exclusively in the (S)-enantiomer | [7] |

| (R/S)-Homo-beta-proline | Synaptosomal GABA Uptake | Approx. equieffective | Little to no stereoselectivity observed | [7] |

| (R)-4d * | GAT-3 | 3.1 µM | 20-fold selective for GAT-3 over GAT-1 | [8] |

| (S)-4b ** | GAT-1 | 0.396 µM | High affinity for GAT-1 | [8] |

* (R)-pyrrolidine-2-acetic acid with a 2-[tris(4-methoxyphenyl)methoxy]ethyl N-substituent ** (S)-2-pyrrolidineacetic acid with a 4,4-diphenylbut-3-en-1-yl N-substituent

Experimental Protocols: Synaptosomal GABA Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of GABA into isolated nerve terminals (synaptosomes).

General Methodology:

-

Synaptosome Preparation: Brain tissue (e.g., from rat cortex) is homogenized in a buffered sucrose solution. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Uptake Assay: Synaptosomes are pre-incubated with the test compound (e.g., (R)- or (S)-homo-beta-proline) at various concentrations in a physiological buffer.

-

Initiation of Uptake: Radiolabeled GABA (e.g., [³H]GABA) is added to the mixture to initiate the uptake process. The incubation is typically carried out at 37°C for a short period (e.g., 5-10 minutes).

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of [³H]GABA taken up by the synaptosomes, is measured using liquid scintillation counting.

-

Data Analysis: The inhibitory potency of the test compound is determined by calculating the concentration that inhibits 50% of the specific [³H]GABA uptake (IC50 value).

Glycine Transporter Type 1 (GlyT1) Inhibitors

Therapeutic Target Introduction

Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic neurotransmission.[9][10] The synaptic concentration of glycine is regulated by the glycine transporter GlyT1.[9] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[11][12] By inhibiting GlyT1, the synaptic levels of glycine are elevated, which enhances NMDA receptor function. This approach is being explored for the treatment of schizophrenia and other CNS disorders.[9][10]

Mechanism of Action: NMDA Receptor Modulation

GlyT1 inhibitors block the reuptake of glycine from the synapse into glial cells. The resulting increase in synaptic glycine concentration leads to greater occupancy of the glycine co-agonist site on the NMDA receptor, thereby potentiating its activation by glutamate.

Experimental Protocols: Electrophysiological Measurement of Glycine Transport

The activity of GlyT1 inhibitors can be functionally assessed by measuring electrogenic glycine transport in Xenopus laevis oocytes expressing the transporter.[9]

Methodology: [9]

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding for human GlyT1. The oocytes are then incubated for several days to allow for transporter expression.

-

Two-Electrode Voltage Clamp: An oocyte expressing GlyT1 is placed in a recording chamber and impaled with two microelectrodes for voltage clamping (typically at -60 mV).

-

Application of Glycine: The oocyte is perfused with a buffer solution. Application of glycine induces an inward current, as glycine transport via GlyT1 is coupled to the co-transport of Na⁺ and Cl⁻ ions.

-

Inhibitor Testing: The test compound (inhibitor) is applied to the oocyte, either before or concurrently with glycine.

-

Data Measurement: The inhibition of the glycine-induced current by the test compound is measured. The mode of inhibition (e.g., competitive vs. noncompetitive) can be determined by assessing the inhibitor's effect at different glycine concentrations.[9]

Conclusion

The (R)-pyrrolidine-3-carboxylic acid scaffold and its close analogs represent a remarkably versatile and fruitful starting point for drug discovery. Its rigid, chiral structure provides a foundation for developing highly potent and selective modulators for a diverse array of therapeutic targets, including enzymes and transporters critical to metabolic, cardiovascular, and neurological diseases. The examples detailed in this guide—from DPP-IV and FXIa inhibitors to modulators of GABA and glycine transport—underscore the significant impact of this chemical motif. Future research will undoubtedly continue to leverage the unique properties of this scaffold to design novel therapeutics with improved efficacy and safety profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Chiral Pool Synthesis Using Pyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals.[1][2] Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, offers a powerful and efficient strategy for the stereoselective construction of complex molecules containing the pyrrolidine scaffold. This guide provides a comprehensive overview of the use of common pyrrolidine-based chiral precursors—L-proline, L-hydroxyproline, and L-pyroglutamic acid—in the synthesis of valuable chiral compounds.

General Workflow for Chiral Pool Synthesis with Pyrrolidine Derivatives

The successful implementation of a chiral pool strategy using pyrrolidine derivatives generally follows a systematic workflow, from the selection of the appropriate starting material to the synthesis and characterization of the final target molecule.

Caption: A generalized workflow for chiral pool synthesis starting from pyrrolidine derivatives.

L-Proline: A Versatile Chiral Building Block

L-proline, a naturally occurring amino acid, is one of the most widely used chiral synthons for the preparation of a diverse range of pyrrolidine-containing natural products and catalysts.[3][4] Its rigid five-membered ring and readily functionalizable secondary amine and carboxylic acid groups make it an ideal starting material.

Key Synthetic Transformations from L-Proline

1. Synthesis of Pyrrolizidine and Indolizidine Alkaloids: L-proline serves as a key starting material for the enantioselective synthesis of various pyrrolizidine and indolizidine alkaloids, many of which exhibit significant biological activity.[4]

Caption: Synthetic pathway to pyrrolizidine/indolizidine alkaloids from L-proline.

2. Proline-Catalyzed Asymmetric Aldol Reaction: L-proline itself can act as an efficient organocatalyst in asymmetric reactions, most notably the aldol reaction, to produce chiral β-hydroxy ketones with high enantioselectivity.[1][5]

| Aldehyde | Ketone | Solvent/Additive | Yield (%) | ee (%) | Reference |

| 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | 76 | [3] |

| Isobutyraldehyde | Acetone | DMSO | 97 | 96 | [3] |

| Benzaldehyde | Cyclohexanone | MeOH/H₂O | 78 | 95 | [1] |

| 4-Chlorobenzaldehyde | Cyclohexanone | MeOH/H₂O | 85 | 98 | [1] |

Experimental Protocols

General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction: [5] To a stirred solution of L-proline (10–20 mol%) in the specified solvent, the aldehyde (0.25 mmol) and the ketone (1.25 mmol) are added, along with any additive (10 mol%), at the specified temperature (-10 to 25 °C). The solution is stirred for 24–72 hours. The reaction is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with water and dried over MgSO₄. After solvent evaporation, the crude product is purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

L-Hydroxyproline: A Multifunctional Chiral Scaffold

(2S,4R)-4-Hydroxyproline, a constituent of collagen, provides an additional stereocenter and a hydroxyl group for further functionalization, making it a valuable precursor for the synthesis of more complex and highly substituted pyrrolidine derivatives.[6]

Key Synthetic Transformations from L-Hydroxyproline

1. Diastereoselective Synthesis of 4-Substituted Pyrrolidines: The hydroxyl group at the C4 position can be readily converted into a good leaving group, allowing for nucleophilic substitution with inversion of configuration to introduce a variety of substituents with high diastereoselectivity.[6]

Caption: General scheme for the synthesis of 4-substituted pyrrolidines from L-hydroxyproline.

2. Synthesis of Polyhydroxylated Pyrrolidines: The inherent chirality of L-hydroxyproline can be leveraged to synthesize polyhydroxylated pyrrolidines, which are often potent glycosidase inhibitors.[7]

| Starting Material | Key Reaction Steps | Product | Overall Yield (%) | Diastereoselectivity | Reference |

| Boc-protected trans-4-hydroxy-L-proline | Esterification, TEMPO oxidation, further transformations | Precursor for Grazoprevir | Not specified | High | [6] |

| 4-Hydroxyproline derivative | Mesylation, Nucleophilic substitution with thioacetate | Thioacetate-substituted pyrrolidine | ~94 (for mesylation) | Inversion at C4 | [6] |

Experimental Protocols

Synthesis of a Mesylate Intermediate from 4-Hydroxyproline: [6] A detailed protocol for the conversion of 4-hydroxyproline to a mesylate intermediate involves several steps:

-

Formation of a mixed anhydride: The carboxylic acid of a protected 4-hydroxyproline derivative is activated, for example, with ethyl chloroformate.

-

Mesylation: The hydroxyl group is then reacted with methanesulfonyl chloride in the presence of a base to form the mesylate.

-

Reduction: The mixed anhydride is subsequently reduced, for instance, with sodium borohydride, to afford the corresponding alcohol. This sequence yields the desired mesylated pyrrolidine derivative, which is primed for nucleophilic substitution.

L-Pyroglutamic Acid: A Gateway to Functionalized Pyrrolidines

L-Pyroglutamic acid, a cyclic lactam derived from L-glutamic acid, is another excellent chiral starting material. Its lactam functionality can be opened or reduced to access a variety of substituted pyrrolidines.

Key Synthetic Transformations from L-Pyroglutamic Acid

1. Synthesis of Kainic Acid: L-Pyroglutamic acid has been extensively used as a starting material for the enantioselective total synthesis of (-)-kainic acid, a potent neuroexcitatory amino acid.[8][9]

Caption: A simplified retrosynthetic analysis for the synthesis of (-)-kainic acid from L-pyroglutamic acid.

| Starting Material | Key Intermediate | Target Molecule | Overall Yield (%) | Enantiomeric Purity | Reference |

| L-Pyroglutamic acid | Stereoselectively alkylated pyrrolidinone | (-)-Kainic Acid | Not specified | High | [9] |

Experimental Protocols

General Strategy for Kainic Acid Synthesis from L-Pyroglutamic Acid: [9] The synthesis typically begins with the protection of the amine and carboxylic acid functionalities of L-pyroglutamic acid. The key step involves the stereoselective introduction of a side chain at the C4 position of the pyrrolidinone ring. This is often achieved through the formation of an enolate followed by alkylation. The newly introduced side chain is then elaborated through a series of reactions to construct the second carboxylic acid and the isopropenyl group. Finally, deprotection steps reveal the final structure of (-)-kainic acid.

Conclusion

Chiral pool synthesis utilizing pyrrolidine derivatives such as L-proline, L-hydroxyproline, and L-pyroglutamic acid represents a highly effective and atom-economical approach for the construction of complex, enantiomerically pure molecules. The inherent chirality and versatile functional handles of these readily available starting materials provide a robust foundation for the synthesis of a wide range of natural products, pharmaceuticals, and chiral catalysts. The methodologies and data presented in this guide offer a valuable resource for researchers and professionals engaged in the field of drug discovery and development, facilitating the design and execution of efficient and stereoselective synthetic strategies.

References

- 1. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]

- 2. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]

- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric routes toward polyhydroxylated pyrrolidines: Synthesis of 1,4-dideoxy-1,4-imino-d-galactitol and 1,4-dideoxy-1,4-imino-d-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 9. researchgate.net [researchgate.net]

Pharmacological profile of substituted pyrrolidine carboxamides

An In-Depth Technical Guide to the Pharmacological Profile of Substituted Pyrrolidine Carboxamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone scaffold in medicinal chemistry. Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs underscores its significance.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a critical feature for designing novel therapeutics.[3] When functionalized with a carboxamide group, the resulting substituted pyrrolidine carboxamide scaffold gives rise to a diverse range of pharmacologically active compounds. These molecules have demonstrated a wide spectrum of biological activities, making them promising candidates for drug discovery programs targeting various diseases, from central nervous system disorders to infectious diseases and cancer.[2][3]

This technical guide provides a comprehensive overview of the pharmacological profile of substituted pyrrolidine carboxamides, focusing on their structure-activity relationships (SAR), quantitative biological data, and the experimental protocols used for their evaluation.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Substituted pyrrolidine carboxamides have been extensively investigated for a multitude of therapeutic applications. The nature and position of substituents on both the pyrrolidine ring and the carboxamide moiety play a crucial role in determining the specific biological activity and potency.[4]

Anticonvulsant Activity

The pyrrolidine scaffold is a key feature in several antiepileptic drugs.[3] Levetiracetam, a notable example of a pyrrolidine anticonvulsant, is used for treating epilepsy, and its mechanism is thought to involve slowing down nerve transmission.[5][6] Research into novel substituted pyrrolidine carboxamides has identified several promising anticonvulsant agents.

Structure-Activity Relationship (SAR):

-

Substitution on the Pyrrolidone Ring: Systematic investigation of the 2-oxopyrrolidine acetamide scaffold revealed that substitution at the 4-position of the lactam ring with small hydrophobic groups can significantly improve both in vitro affinity and in vivo potency.[5] Conversely, substitutions at the 3 or 5 positions tend to decrease affinity for the levetiracetam binding site (LBS).[5]

-

Side Chain Configuration: An ethyl group with an (S)-configuration alpha to the carboxamide is the preferred substitution for high affinity.[5]

-

Carboxamide Moiety: The presence of the carboxamide group is considered essential for binding affinity and anticonvulsant activity.[5]

-

Imide Fragment: For pyrrolidine-2,5-diones, the structure of the imide fragment is closely linked to anticonvulsant activity, with the hexahydro-1H-isoindole-1,3(2H)-dione core being particularly favorable.[7]

Quantitative Data: Anticonvulsant Activity

| Compound | Seizure Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Reference |

| Compound 3q (3,3-diphenyl-propionamide derivative) | MES | 31.64 | > 300 | [8] |

| scPTZ | 75.41 | > 300 | [8] | |

| 6-Hz (32 mA) | 38.15 | > 300 | [8] | |

| Compound 69k (pyrrolidine-2,5-dione-acetamide) | MES | 80.38 | Not specified | [3] |

| 6 Hz | 108.80 | Not specified | [3] | |

| (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (ucb 34714) | Audiogenic Seizure-Prone Mice | ~10x more potent than Levetiracetam | Not specified | [5] |

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.

Antimicrobial and Antitubercular Activity

Pyrrolidine carboxamides have emerged as a novel class of inhibitors against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[9]

Mechanism of Action: A key target for these compounds in M. tuberculosis is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway.[9][10]

Structure-Activity Relationship (SAR):

-

Aromatic Substituents: For InhA inhibitors, the introduction of fused aromatic ring structures can enhance inhibition.[10] For example, a significant improvement in potency was observed when the amine group was attached at a specific position on a fused aromatic system.[10]

-

Piperazine Ring: The inclusion of a piperazine ring in the scaffold, particularly with additional substituents at the para-position of an attached phenyl ring, can lead to strong InhA inhibition.[10]

-

Stereochemistry: For InhA inhibitors, it has been shown that only one enantiomer is active, highlighting the importance of stereochemistry in the drug-target interaction.[9][10]

-

Antibacterial Peptidomimetics: N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized as mimics of proline-rich antimicrobial peptides to combat bacterial resistance.[11]

Quantitative Data: Antitubercular Activity (InhA Inhibition)

| Compound ID | Substitution Pattern | IC₅₀ (µM) | Reference |

| p31 | Fused Aromatic Amine | 1.39 | [10] |

| p33 | Fused Aromatic Amine | 2.57 | [10] |

| p37 | Phenylpiperazine | 4.47 | [10] |

Anticancer Activity

Certain substituted pyrrolidine carboxamides have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and murine leukemia (P388).[12]

Structure-Activity Relationship (SAR):

-

The SAR for anticancer activity is highly dependent on the specific substituents on the pyrrolidine ring and the carboxamide group.[4] For instance, in a series of N-caffeoyl/coumaroyl pyrrolidines and morpholines tested against P388 murine leukemia, the specific combination of the acid and amine components drastically influenced cytotoxicity.[12]

Quantitative Data: Anticancer Activity

| Compound ID | Target Cell Line | IC₅₀ | Reference |

| 10m | HepG2 | ~2.5 µM | [12] |

| N-caffeoylmorpholine (6b) | P388 Murine Leukemia | 1.48 µg/mL | [12] |

| N-(p-coumaroyl)pyrrolidine (7b) | P388 Murine Leukemia | 11.35 µg/mL | [12] |

| N-(p-coumaroyl)morpholine (6a) | P388 Murine Leukemia | 19.35 µg/mL | [12] |

| N-caffeoylpyrrolidine (7a) | P388 Murine Leukemia | 53.46 µg/mL | [12] |

Antidiabetic Activity

Pyrrolidine derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate digestion.[13] Inhibiting these enzymes can delay glucose absorption and reduce post-meal hyperglycemia, a crucial strategy in managing diabetes mellitus.[13]

Structure-Activity Relationship (SAR):

-

Investigating the structural features of pyrrolidine derivatives is crucial for developing effective inhibitors. Understanding how these compounds interact with the active sites of α-amylase and α-glucosidase allows for the optimization of their inhibitory potency and specificity.[13]

Neuroprotective and Multi-Target Activity for Neurodegenerative Diseases

The pyrrolidine scaffold is being explored for developing multi-target agents for complex neurodegenerative conditions like Alzheimer's disease.[14][15] These efforts focus on designing compounds that can interact with multiple targets involved in the disease pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH).[14][15] Pyrrolidine dithiocarbamate (PDTC), an antioxidant, has shown neuroprotective effects in models of Parkinson's disease and cognitive dysfunction by reducing neuroinflammation and oxidative stress.[16][17]

Structure-Activity Relationship (SAR):

-

For multi-target agents in Alzheimer's disease, analogues containing coumarin and sesamol scaffolds have shown promise.[14]

-

The stereochemistry and spatial orientation of substituents on the pyrrolidine ring are critical, as they dictate the binding mode to enantioselective protein targets.[3]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of substituted pyrrolidine carboxamides.

Synthesis Protocol: General Amidation

Many of the cited pyrrolidine carboxamides are synthesized via a standard amidation reaction.[8][11]

-

Acid Activation: The starting pyrrolidine carboxylic acid is activated. A common method involves reacting the acid with thionyl chloride (SOCl₂) or a coupling reagent like carbonyldiimidazole (CDI) in an appropriate solvent (e.g., dichloromethane) to form an acid chloride or an activated intermediate.[8][11]

-

Amine Coupling: The desired amine is added to the reaction mixture containing the activated acid.

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted. The final carboxamide is purified using techniques such as column chromatography or recrystallization.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).[11]

Anticonvulsant Screening Protocol

A standardized protocol is used to assess the anticonvulsant efficacy and neurotoxicity of test compounds in mice.[7][8][18]

-

Compound Administration: The synthesized compounds are administered to mice, typically via intraperitoneal (i.p.) injection.

-

Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure via an electrical stimulus. The ability of the compound to prevent the tonic hind limb extension phase is recorded as a measure of efficacy against generalized seizures.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a convulsant drug that induces clonic seizures. The test compound's ability to prevent or delay the onset of these seizures is a measure of its efficacy against absence seizures.

-

6-Hz Seizure Model: This model is used to identify compounds effective against pharmacoresistant partial epilepsy.[7][8]

-

Rotarod Test (Neurotoxicity): Acute neurological toxicity is assessed by measuring the ability of mice to remain on a rotating rod. A compound causing the animal to fall off is considered neurotoxic at that dose.

Antimicrobial Assay: Broth Microdilution

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[11]

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., Gram-positive and Gram-negative bacteria).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The results are often compared to standard antibiotic drugs like streptomycin.[11]

Enzyme Inhibition Assay: α-Glucosidase

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.[13]

-

Pre-incubation: The test compound is mixed with the α-glucosidase enzyme solution (e.g., 1 U/mL) and incubated for a set period (e.g., 20 minutes at 37°C).

-

Reaction Initiation: The substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), is added to start the enzymatic reaction, followed by another incubation period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding a solution like sodium carbonate (Na₂CO₃).

-

Measurement: The amount of p-nitrophenol released is measured spectrophotometrically, which is proportional to the enzyme activity. The inhibitory activity of the compound is calculated by comparing the enzyme activity with and without the inhibitor.

Visualizations

General Synthesis Workflow

Caption: General workflow for the synthesis of substituted pyrrolidine carboxamides.

Anticonvulsant Screening Workflow

Caption: Experimental workflow for in vivo anticonvulsant screening.

Drug-Target Interaction Pathway

Caption: Generalized pathway of enzyme inhibition by a pyrrolidine carboxamide.

Conclusion

Substituted pyrrolidine carboxamides represent a versatile and highly valuable scaffold in modern drug discovery. Their structural simplicity, coupled with the potential for stereospecific functionalization, allows for the fine-tuning of pharmacological properties to target a wide array of diseases. The demonstrated efficacy of these compounds as anticonvulsants, antimicrobials, and anticancer agents highlights their therapeutic potential. Future research will likely focus on optimizing the lead compounds identified in these areas, further exploring their mechanisms of action, and expanding their application to other therapeutic targets. The development of multi-target agents for complex conditions like neurodegenerative diseases represents a particularly exciting frontier for this promising class of molecules.

References

- 1. enamine.net [enamine.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pyrrolidine Dithiocarbamate Prevents Neuroinflammation and Cognitive Dysfunction after Endotoxemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

(R)-Pyrrolidine-3-Carboxylic Acid: A Proline Derivative as a Versatile Chiral Building Block in Drug Discovery